1-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3,3-dimethylurea
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Overview
Description
1-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3,3-dimethylurea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a pyridine ring substituted with a chloro and trifluoromethyl group, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive chemical structure and reactivity.
Mechanism of Action
Target of Action
Similar compounds with trifluoromethylpyridine (tfmp) motifs have been used in the pharmaceutical and agrochemical industries . These compounds are thought to interact with various targets, leading to their biological activities .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives have been used in the protection of crops from pests, suggesting they may affect pathways related to pest metabolism or survival .
Result of Action
Tfmp derivatives have been used in the protection of crops from pests, suggesting they may have pesticidal effects .
Action Environment
Environmental factors can significantly impact the effectiveness of similar compounds used in the agrochemical industry .
Biochemical Analysis
Biochemical Properties
It is known that trifluoromethylpyridine derivatives, which are structurally similar to this compound, play a significant role in biochemical reactions . They interact with various enzymes, proteins, and other biomolecules, and these interactions are thought to be due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Cellular Effects
It is plausible that, like other trifluoromethylpyridine derivatives, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3,3-dimethylurea typically involves multiple steps. One common method starts with the preparation of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine. This intermediate is synthesized through the condensation of 2,3-dichloro-5-(trifluoromethyl)pyridine with ethyl-2-cyanoacetate, followed by decarboxylation, reduction, and deprotection reactions . The final step involves the reaction of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine with 3,3-dimethylurea under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Parameters such as temperature, solvent choice, and reaction time are carefully controlled. For example, the reduction reaction may use nickel chloride and sodium borohydride as reagents, while the amidation reaction may employ dichloromethane as the solvent and triethylamine as a proton scavenger .
Chemical Reactions Analysis
Types of Reactions
1-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3,3-dimethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
1-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3,3-dimethylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A related compound with similar structural features but different reactivity and applications.
Fluopyram: Another pyridine derivative used in agrochemicals with distinct biological activities.
Uniqueness
1-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3,3-dimethylurea is unique due to its combination of a pyridine ring with chloro and trifluoromethyl substituents, along with a urea moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-1,1-dimethylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF3N3O/c1-18(2)10(19)16-4-3-9-8(12)5-7(6-17-9)11(13,14)15/h5-6H,3-4H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDSMBSWIBSDAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NCCC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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